![molecular formula C10H17ClN2O B3085611 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride CAS No. 1158213-35-4](/img/structure/B3085611.png)

2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride

Vue d'ensemble

Description

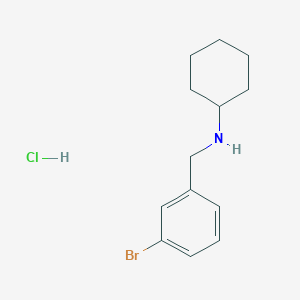

2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride is a chemical compound with the CAS Number: 1158213-35-4 . It has a molecular weight of 216.71 and its IUPAC name is this compound . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-3-5-11-6-4-9;/h3-6,12-13H,7-8H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 216.71 . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry 2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride is a compound that has found various applications in the field of organic chemistry, particularly in the synthesis of specialized organic molecules. One of the notable applications involves its use in the facile synthesis of oxazolines and thiazolines. This is achieved through microwave reactions of related amino compounds with N-acylbenzotriazoles in the presence of SOCl2, leading to high yields of 2-substituted oxazolines and thiazolines. This method offers a new application for N-acylbenzotriazoles in the preparation of these compounds under mild conditions and short reaction times with microwave irradiation (Katritzky et al., 2004).

Spectroscopic Identification and Derivatization The compound has also been implicated in the spectroscopic identification and derivatization of selected cathinones. This includes the examination of novel hydrochloride salts of cathinones through a combination of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. These studies not only provide a basis for identifying these substances but also offer insights into the use of thionation and amination reactions for their identification (Nycz et al., 2016).

Isotopomer Synthesis for Radiopharmaceutical Applications Furthermore, the synthesis of isotopomers of 1-amino-2-propanol, closely related to the compound of interest, has been reported for radiopharmaceutical applications. This synthesis provides a pathway to obtain all 13C- and 15N-isotopomers of 1-amino-2-propanol, which can be crucial in the development of labeled compounds for medical imaging and research (Iida et al., 2008).

Pharmacological Characterization In pharmacology, derivatives of this compound have been explored for their potential as selective antagonists for κ-opioid receptors. This research includes the characterization of novel compounds demonstrating high affinity for κ-opioid receptors, showcasing the therapeutic potential in treating depression and addiction disorders. Such studies underline the versatility of the compound in the development of new pharmacological agents (Grimwood et al., 2011).

Design and Synthesis of Uterine Relaxants The structural versatility of this compound and its derivatives is further evidenced in the design and synthesis of novel compounds as potent uterine relaxants. These compounds are synthesized based on the pharmacophore for potent uterine relaxant activity and evaluated both in vitro and in vivo, highlighting the compound's potential in medical therapeutic applications (Viswanathan et al., 2005).

Propriétés

IUPAC Name |

2-methyl-2-(pyridin-4-ylmethylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c1-10(2,8-13)12-7-9-3-5-11-6-4-9;/h3-6,12-13H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWAZAANXVFKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)

![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)

![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)

![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)

amine hydrochloride](/img/structure/B3085627.png)